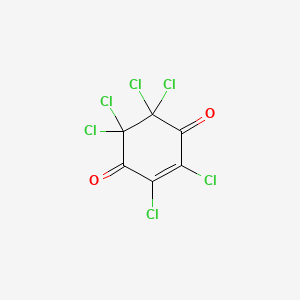

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione

Description

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione is a chlorinated cyclohexene dione characterized by a six-membered cyclohexene ring with two ketone groups at positions 1 and 4 and six chlorine atoms distributed across positions 2, 3, 5, 5, 6, and 5. This compound belongs to the broader class of cyclohexan-1,4-dione derivatives, which are synthesized via multi-component reactions (MCRs) involving cyclohexan-1,4-dione precursors.

Properties

IUPAC Name |

2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6O2/c7-1-2(8)4(14)6(11,12)5(9,10)3(1)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCXHDIKDLDDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(C(C1=O)(Cl)Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289560 | |

| Record name | 2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-09-7 | |

| Record name | 2,3,5,5,6,6-Hexachloro-2-cyclohexene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 61921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,5,6,6-hexachlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione can be synthesized through the chlorination of cyclohexene under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds via electrophilic addition, where chlorine atoms are added to the double bond of cyclohexene, followed by further chlorination to achieve the desired hexachlorinated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and controlled chlorination. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated cyclohexenes.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.

Major Products

Oxidation: Chlorinated quinones.

Reduction: Partially dechlorinated cyclohexenes.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of multiple chlorine substituents on cyclohexene stability and reactivity.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Explored for its potential use in developing new pharmaceuticals and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of 2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine substituents can enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, and interference with signal transduction processes .

Comparison with Similar Compounds

Chlorinated Cyclohexane/Epoxide Derivatives

Octachlor Epoxide and Heptachlor Epoxide ():

These compounds share structural similarities with the target molecule in their high chlorine content and cyclohexane-derived frameworks. However, their core structures differ significantly:

- Octachlor Epoxide: Contains an indeno-oxirene ring system fused to a cyclohexane backbone, with eight chlorine atoms.

- Heptachlor Epoxide: Features seven chlorine atoms and a similar fused indeno-oxirene system.

| Property | Target Compound | Octachlor Epoxide | Heptachlor Epoxide |

|---|---|---|---|

| Core Structure | Cyclohex-2-ene-1,4-dione | Indeno[1,2-b]oxirene | Indeno[1,2-b]oxirene |

| Chlorine Substitution | 6 Cl (positions 2,3,5,5,6,6) | 8 Cl | 7 Cl |

| Functional Groups | Two ketones (1,4-dione) | Epoxide ring | Epoxide ring |

| Applications | Likely pesticidal | Pesticide (historical use) | Pesticide (historical use) |

Key Differences : The target compound’s 1,4-dione moiety and lack of an epoxide group may confer distinct reactivity, such as increased electrophilicity at the ketone positions, compared to the epoxide-containing analogs. This structural divergence could influence metabolic stability and environmental persistence .

Spirocyclic Diones with Halogen Substituents

(2R,6'R)-2',7-Dichloro-4-(difluoromethoxy)-6-methoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione ():

This spirocyclic dione shares the cyclohexene-dione core but incorporates additional functional groups:

- Substituents : Difluoromethoxy, methoxy, and methyl groups.

- Chlorination : Only two chlorine atoms (vs. six in the target compound).

Functional Impact : The fluorine and methoxy groups in the spirocyclic analog likely enhance solubility and metabolic stability, making it more suitable for pharmaceutical applications compared to the heavily chlorinated target compound .

Heterocyclic Compounds with Electronegative Substituents

1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-propynyl-benzoxazinyl)-1,3,5-triazinane-2,4-dione ():

This triazinane-dione derivative diverges structurally but shares electronegative substituents:

- Core Structure : Triazinane ring fused to a benzoxazine moiety.

- Substituents : Trifluoro, propynyl, and thioxo groups.

Key Insight : The triazinane-dione’s heterocyclic system and trifluoro groups may enhance binding affinity in biological systems, contrasting with the target compound’s reliance on chlorination for pesticidal activity .

Cyclohexane-Based Diamines

Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride ():

This diamine derivative shares the cyclohexane backbone but lacks dione and chlorine groups:

- Functional Groups : Amine, isopropyl, and methyl substituents.

- Applications : Likely pharmaceutical (e.g., ligand or intermediate).

| Property | Target Compound | Cyclohexane Diamine () |

|---|---|---|

| Functional Groups | Chlorine, dione | Amine, isopropyl, methyl |

| Reactivity | Electrophilic (dione) | Nucleophilic (amine) |

| Applications | Pesticidal | Pharmaceutical |

Contrast : The absence of chlorine and presence of amines shift the compound’s utility toward drug development, highlighting how functional group variation dictates application .

Biological Activity

2,3,5,5,6,6-Hexachlorocyclohex-2-ene-1,4-dione (CAS No. 14504-09-7) is a synthetic compound with significant biological activity. Its structure features multiple chlorine substituents on a cyclohexene ring, which contributes to its unique chemical properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The chemical characteristics of this compound are crucial for understanding its biological interactions. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆Cl₆O₂ |

| Molecular Weight | 316.78 g/mol |

| Density | 1.89 g/cm³ |

| Boiling Point | 290.5 °C |

| Flash Point | 121.4 °C |

| LogP | 3.175 |

These properties indicate that the compound is relatively stable under standard conditions but may exhibit significant lipophilicity due to its high LogP value.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds with similar structures often exhibit multi-target anticancer activity due to their ability to interact with various cellular pathways.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting cell cycle regulation. It has been observed to inhibit key proteins involved in cell proliferation and survival pathways.

-

Case Studies :

- A study demonstrated that derivatives of hexachlorocyclohexene compounds exhibited inhibitory effects on human cancer cell lines such as HepG2 and MDA-MB-231. The IC50 values for these compounds were reported in the low micromolar range (e.g., 0.6 µM for MDA-MB-468) .

- Another investigation revealed that hexachlorinated compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Toxicological Effects

While the anticancer potential is promising, the toxicity profile of this compound raises concerns:

- Environmental Impact : Hexachlorinated compounds are known to be persistent organic pollutants (POPs), which can bioaccumulate in living organisms and disrupt endocrine functions.

- Cellular Toxicity : In vitro studies have shown that exposure to high concentrations can lead to oxidative stress and cellular damage in various cell lines .

Antimicrobial Activity

Some studies suggest that hexachlorinated compounds possess antimicrobial properties:

- A study indicated that certain derivatives showed effectiveness against bacterial strains and fungi at specific concentrations . The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Summary of Key Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.